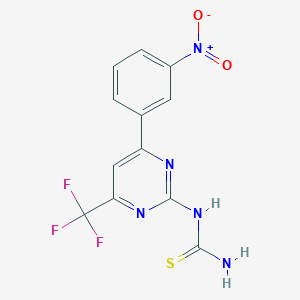

6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC13586793

Molecular Formula: C12H8F3N5O2S

Molecular Weight: 343.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F3N5O2S |

|---|---|

| Molecular Weight | 343.29 g/mol |

| IUPAC Name | [4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |

| Standard InChI | InChI=1S/C12H8F3N5O2S/c13-12(14,15)9-5-8(17-11(18-9)19-10(16)23)6-2-1-3-7(4-6)20(21)22/h1-5H,(H3,16,17,18,19,23) |

| Standard InChI Key | JMXVAAQTUJHLGB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |

Introduction

6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by its molecular formula, C12H8F3N5O2S, and a molecular weight of approximately 343.28 g/mol . The presence of a nitrophenyl group, a thioureido moiety, and a trifluoromethyl group attached to the pyrimidine ring gives this compound unique chemical and biological properties.

Biological Activity and Potential Applications

While specific biological activity data for 6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is limited, compounds with similar structures have shown antimicrobial and anticancer properties. The nitro group can contribute to electron-withdrawing effects, potentially enhancing the compound's interaction with biological targets. The trifluoromethyl group adds lipophilicity, which can improve the compound's ability to penetrate cell membranes.

Comparison with Related Compounds

Several compounds share structural similarities with 6-(3-Nitrophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine. These include:

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume